N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine typically involves the condensation of 2-aminobenzothiazole with a suitable purine derivative. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction conditions often require refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2-(4-chlorophenyl)benzo[d]thiazole
- 2-(4-methoxyphenyl)benzo[d]thiazole
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine stands out due to its dual structural features of benzothiazole and purine, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
920519-48-8 |
---|---|
Molecular Formula |
C18H12N6S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine |
InChI |
InChI=1S/C18H12N6S/c1-2-4-14-13(3-1)24-18(25-14)11-5-7-12(8-6-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
VANNKDNVAYXPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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